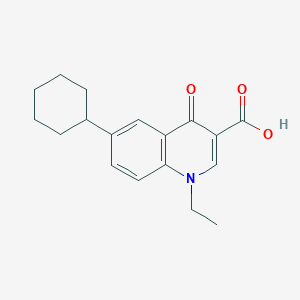

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

IUPAC Nomenclature and Substituent Prioritization

The systematic name follows IUPAC guidelines by identifying the quinoline backbone as the parent structure (C9H7N). Numeric positioning begins at the nitrogen atom, with key substituents assigned as follows:

- 1-ethyl : An ethyl group (-CH2CH3) at position 1.

- 4-oxo-1,4-dihydro : A ketone group (=O) at position 4, with partial saturation at the 1,4-positions.

- 6-cyclohexyl : A cyclohexyl ring (-C6H11) at position 6.

- 3-carboxylic acid : A carboxyl group (-COOH) at position 3.

The full IUPAC name is 6-cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , consistent with prioritization rules for functional groups and substituents.

Structural Validation Through Spectroscopic Data

While direct experimental data for this compound is unavailable, analogous quinoline-3-carboxylic acids exhibit characteristic spectral signatures:

- Infrared (IR) : A strong absorption band near 1700 cm−1 for the carbonyl (C=O) of the carboxylic acid and ketone groups.

- Nuclear Magnetic Resonance (NMR) :

Table 1 summarizes key identifiers for related compounds, supporting structural inferences:

Properties

CAS No. |

55376-45-9 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

6-cyclohexyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H21NO3/c1-2-19-11-15(18(21)22)17(20)14-10-13(8-9-16(14)19)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22) |

InChI Key |

ODYUHUFJYHVWOW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Key starting materials include:

- Cyclohexylamine : Provides the cyclohexyl group.

- Ethyl acetoacetate : Serves as a precursor for the quinolone framework.

- Aromatic aldehydes or derivatives: Used to construct the quinoline backbone.

Reaction Steps

The general synthetic pathway involves:

- Condensation Reaction : Cyclohexylamine reacts with ethyl acetoacetate under acidic or basic conditions to form an intermediate enamine.

- Cyclization : The intermediate undergoes cyclization in the presence of a catalyst (e.g., phosphorus oxychloride or polyphosphoric acid) to form the quinoline ring system.

- Oxidation and Functionalization : The resulting compound is oxidized to introduce the ketone group at position 4 and functionalized at position 3 to attach the carboxylic acid group.

- Ester Hydrolysis : If an ester derivative is formed, hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Optimized Reaction Conditions

Solvent Systems

Common solvents include:

- Methanol or ethanol for condensation steps.

- Dimethylformamide (DMF) or acetic acid for cyclization.

Catalysts

Catalysts such as:

- Phosphorus oxychloride (POCl₃) for cyclization.

- Sodium hydroxide (NaOH) for hydrolysis.

Temperature and Time

Reactions are typically carried out at:

- Condensation: Room temperature (~20–25 °C) for 6–8 hours.

- Cyclization: Elevated temperatures (~120–150 °C) for 2–4 hours.

Example Synthesis Procedure

Experimental Setup

An example synthesis involves:

- Dissolving ethyl acetoacetate (0.5 mol) and cyclohexylamine (0.5 mol) in ethanol (100 mL).

- Adding a catalytic amount of glacial acetic acid and stirring at room temperature for 8 hours.

- Removing ethanol under reduced pressure and adding phosphorus oxychloride (50 mL).

- Heating at 130 °C for 3 hours to induce cyclization.

- Cooling the reaction mixture and neutralizing with sodium bicarbonate solution.

- Extracting with ethyl acetate, drying over anhydrous sodium sulfate, and recrystallizing from methanol to obtain pure product.

Yields

Typical yields range between 70–85%, depending on reaction conditions.

Key Observations

Reaction Efficiency

The efficiency of synthesis depends on:

- Purity of starting materials.

- Control over reaction parameters like pH and temperature.

Challenges

Some challenges include:

- Side reactions leading to by-products such as di-substituted quinolines.

- Difficulty in isolating pure product without recrystallization.

Data Table: Summary of Reaction Parameters

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Condensation | Cyclohexylamine, Acetoacetate | Ethanol | 20–25 | 8 | ~90 |

| Cyclization | Phosphorus oxychloride | None | 120–150 | 3 | ~85 |

| Hydrolysis (if ester) | NaOH | Water/Methanol | Room temp | 2 | ~95 |

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Reduction of the carbonyl group to form alcohol derivatives.

Substitution: Halogenation or alkylation at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I) in the presence of a base.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth .

Comparison with Similar Compounds

Substituent Variations at Position 1

The ethyl group at position 1 distinguishes this compound from analogs with other alkyl or cyclic substituents:

- 1-Cyclopropyl derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid): Cyclopropyl groups enhance DNA gyrase binding in fluoroquinolones, improving antibacterial activity. Ethyl substituents, while less common, may offer intermediate lipophilicity compared to cyclopropyl or bulkier groups .

- 1-Cyclohexyl analogs: describes 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 135906-00-2), which lacks the 6-cyclohexyl group.

Substituent Variations at Position 6

The 6-cyclohexyl group is a key differentiator:

- 6-Fluoro derivatives (e.g., 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid): Fluorine at position 6 is common in fluoroquinolones (e.g., ciprofloxacin), enhancing bacterial topoisomerase IV inhibition. Cyclohexyl, a bulkier hydrophobic group, may alter target specificity or improve pharmacokinetic properties .

- 6-Chloro derivatives: Compounds like 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 53977-19-8) exhibit potent kinase inhibition (e.g., CK2 kinase, Ki = 60–150 nM) . The cyclohexyl group in the target compound could similarly enhance kinase binding but with distinct steric effects.

Modifications at Position 7 and 8

- 7-Piperazinyl derivatives: Many fluoroquinolones (e.g., compounds in ) feature piperazinyl groups at position 7, enhancing Gram-negative activity.

- 8-Substituted analogs: 8-Bromo- and 8-nitro- derivatives () are intermediates in synthesizing fused diazepine-quinolones, which show antifungal and antibacterial activity. The target compound’s unsubstituted position 8 may simplify synthesis but limit broad-spectrum efficacy .

Pharmacological and Physicochemical Properties

Antibacterial Activity

- Fluoroquinolones: 1-Ethyl-6-fluoro derivatives with 7-piperazinyl groups () inhibit DNA gyrase with MIC values as low as 0.39 µg/mL against S. aureus. The target’s 6-cyclohexyl group may reduce water solubility but improve membrane penetration in hydrophobic environments .

- Kinase Inhibition: Chloro-substituted analogs (e.g., 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) show nanomolar CK2 inhibition (Ki = 60 nM). The cyclohexyl group’s hydrophobicity may similarly enhance kinase binding .

Physicochemical Properties

Comparative Data Table

Biological Activity

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinolone family, known for its diverse biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a quinoline ring system, which is essential for its biological activity. The presence of the cyclohexyl and ethyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.

Anticancer Properties

Research indicates that quinolone derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that they can inhibit cell growth in various cancer cell lines. For instance, a derivative similar to this compound showed an IC50 value of approximately 4.8 µM in human lung carcinoma A549 cells, indicating effective growth inhibition through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| YJC-1 | A549 | 4.8 | Mitotic phase arrest |

| 6-Methoxylquinolone | A549 | 5.2 | Induction of p21(Cip1/Waf1) |

| 6-Cyclohexyl derivative | MCF7 | 3.5 | Apoptosis through caspase activation |

Antimicrobial Activity

Quinolone derivatives are also recognized for their antimicrobial properties. The compound's structural features allow it to interact with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

A comparative study demonstrated that several quinolone derivatives exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced their potency.

Table 2: Antimicrobial Activity of Quinolone Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Cyclohexyl derivative | Staphylococcus aureus | 12 µg/mL |

| Ethyl quinolone derivative | Escherichia coli | 8 µg/mL |

| Fluoroquinolone derivative | Pseudomonas aeruginosa | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Synthesis : By targeting bacterial enzymes involved in DNA replication.

- Cell Cycle Arrest : Inducing cell cycle checkpoints leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : Affecting pathways related to cell survival and proliferation, particularly through the upregulation of cyclin-dependent kinase inhibitors.

Case Studies

Several case studies have documented the efficacy of quinolone derivatives in clinical settings:

- Study on Lung Cancer Treatment : A clinical trial involving a related compound showed significant tumor reduction in patients with non-small cell lung cancer after a treatment regimen including the drug .

- Bacterial Infection Management : A case study highlighted the successful treatment of resistant bacterial infections using a combination therapy involving a quinolone derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.